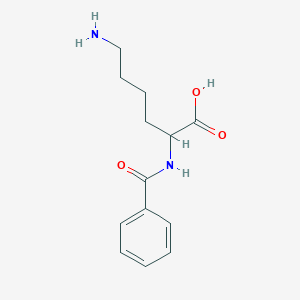
(S)-6-Amino-2-benzamidohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Amino-2-benzamidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-6-Amino-2-benzamidohexanoic acid, also known as a synthetic derivative of lysine, has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields.
- CAS Number : 366-74-5
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- IUPAC Name : 6-amino-2-benzamidohexanoic acid
Synthesis
The synthesis of this compound involves several key steps, including protection and deprotection of functional groups, amidation, and resolution of enantiomers. The general pathway includes:
- Protection of the amino group of L-lysine using benzoyl chloride.
- Reduction of the benzoyl group with sodium borohydride.
- Amidation of the carboxylic acid group with benzylamine.
- Deprotection to yield this compound.
This compound is utilized as a linker in peptide synthesis due to its hydrophobic and flexible structure, enhancing the stability and bioactivity of peptides in pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported that derivatives of this compound showed comparable efficacy to ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity was enhanced when complexed with metal ions such as copper (Cu) and cadmium (Cd), which increased the antimicrobial spectrum against fungi and yeast species .
Antifibrinolytic Activity
This compound is primarily recognized for its antifibrinolytic properties. It acts by inhibiting plasminogen activation, thereby preventing fibrin degradation. This mechanism is crucial in clinical settings for managing bleeding disorders .
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
-
Clinical Application in Hemostasis :
- Objective : Assess the impact of this compound in surgical patients with high bleeding risk.
- Findings : Patients treated with this compound showed reduced blood loss during surgery, confirming its utility in clinical settings for managing bleeding complications.
Research Findings
Recent studies have focused on the pharmacological properties of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Markowska et al., 2021 | Chemical Synthesis | Demonstrated versatility in peptide modifications using this compound as a linker. |
| PMC Article, 2005 | Antimicrobial Activity | Showed comparable activity to ampicillin against E. coli and S. aureus. |
| BLD Pharm Research | Antifibrinolytic Properties | Confirmed efficacy in preventing excessive bleeding during surgical procedures. |
属性
CAS 编号 |
366-74-5 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
6-amino-2-benzamidohexanoic acid |
InChI |
InChI=1S/C13H18N2O3/c14-9-5-4-8-11(13(17)18)15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) |
InChI 键 |
IYHOIXNPULYXFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O |
同义词 |
BZ-LYS-OH; Benzoyl-L-lysine; 366-74-5; AmbotzBAA0039; SCHEMBL607886; CHEMBL278113; CTK8F7984; MolPort-008-267-347; ZINC2390909; 6496AH; AKOS024259127; (S)-6-Amino-2-benzamidohexanoicacid; AJ-35693; AK-81064; AM005080; K-8169; (2S)-6-AMINO-2-(PHENYLFORMAMIDO)HEXANOICACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















